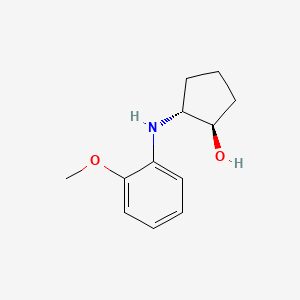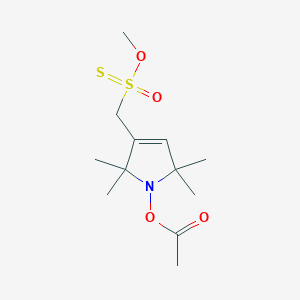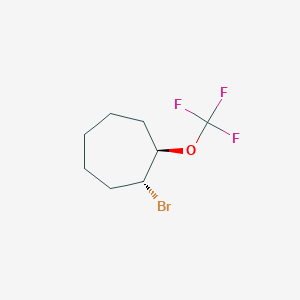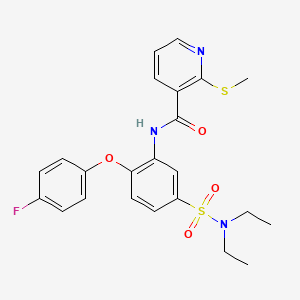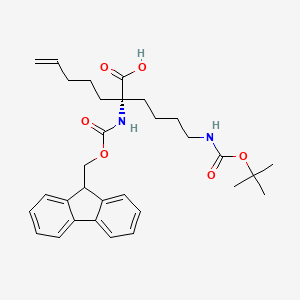
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid is a complex organic compound that features prominently in peptide synthesis. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . These methods allow for the isolation of the compound as crystalline solids, which are stable at room temperature and have a long shelf-life .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of double bonds in the hept-6-enoic acid moiety allows for oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the double bond.
Substitution: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for substitution reactions to occur.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for deprotection of the Fmoc and Boc groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research applications . The compound’s stability and ease of handling make it a valuable tool for researchers working on the development of new therapeutic agents and the study of protein functions.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized.
Comparaison Avec Des Composés Similaires
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-((tert-butoxycarbonyl)amino)butyl)hept-6-enoic acid include other Fmoc and Boc protected amino acids. These compounds share the common feature of having protecting groups that facilitate peptide synthesis. the specific structure of this compound, with its hept-6-enoic acid moiety, provides unique reactivity and stability characteristics that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C31H40N2O6 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]hept-6-enoic acid |
InChI |
InChI=1S/C31H40N2O6/c1-5-6-11-18-31(27(34)35,19-12-13-20-32-28(36)39-30(2,3)4)33-29(37)38-21-26-24-16-9-7-14-22(24)23-15-8-10-17-25(23)26/h5,7-10,14-17,26H,1,6,11-13,18-21H2,2-4H3,(H,32,36)(H,33,37)(H,34,35)/t31-/m0/s1 |
Clé InChI |
BLZDKCPSAOXGAU-HKBQPEDESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


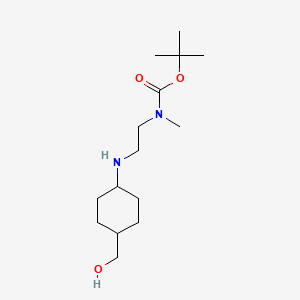

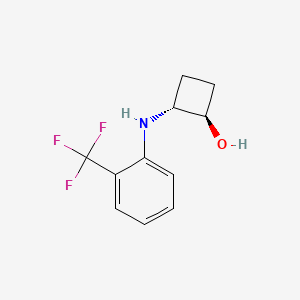
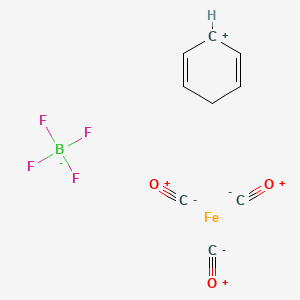
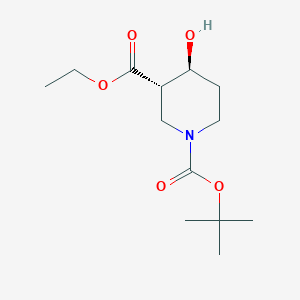
![2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13352493.png)
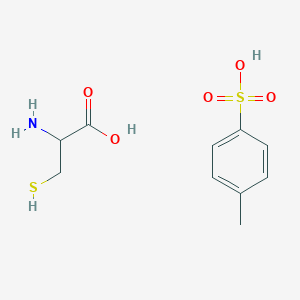
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
